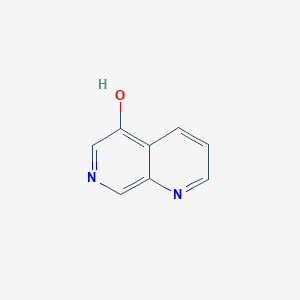1,7-Naphthyridin-5-ol
CAS No.: 70730-36-8
Cat. No.: VC15999871
Molecular Formula: C8H6N2O
Molecular Weight: 146.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 70730-36-8 |
|---|---|
| Molecular Formula | C8H6N2O |
| Molecular Weight | 146.15 g/mol |
| IUPAC Name | 1,7-naphthyridin-5-ol |
| Standard InChI | InChI=1S/C8H6N2O/c11-8-5-9-4-7-6(8)2-1-3-10-7/h1-5,11H |
| Standard InChI Key | RYUOOMJLEWLHLO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=NC=C2N=C1)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1,7-Naphthyridin-5-ol consists of a bicyclic framework formed by the fusion of two pyridine rings, with nitrogen atoms at positions 1 and 7. The hydroxyl group at position 5 introduces polarity and hydrogen-bonding capabilities, which influence its reactivity and biological interactions. Key structural parameters include:
The absence of a CAS registry number for the parent compound suggests it is primarily a synthetic intermediate or research chemical, with commercial availability limited to its derivatives (e.g., 5-bromo-1,7-naphthyridin-8-ol, CAS 67967-14-0) .
Tautomerism and Electronic Properties
The hydroxyl group at position 5 enables keto-enol tautomerism, a feature shared with related naphthyridinones. This tautomeric equilibrium influences both physicochemical behavior and biological activity. Computational studies on analogous systems predict a pKa of approximately 8.2–9.5 for the hydroxyl group, aligning with values observed in pyridinol derivatives .
Synthetic Methodologies
Cyclization Strategies
The synthesis of 1,7-naphthyridine derivatives typically involves cyclization reactions. A representative route for related compounds involves:
-
Friedländer Annulation: Condensation of 2-aminopyridine derivatives with ketones or aldehydes under acidic conditions .
-
Metal-Catalyzed Cross-Couplings: Palladium-mediated couplings to introduce substituents post-cyclization.
For example, the synthesis of 2,7-naphthyridine derivatives reported by Fujishima et al. (2003) involved introducing nitrogen atoms into the phenyl ring of isoquinolinone precursors, yielding potent PDE5 inhibitors . Adapting such methods could enable the targeted synthesis of 1,7-naphthyridin-5-ol.
Functionalization at Position 5
The hydroxyl group at position 5 serves as a handle for further derivatization:
-
Halogenation: Bromination using POBr₃ yields 5-bromo derivatives (e.g., 5-bromo-1,7-naphthyridin-8-ol) .
-
Alkylation/Esterification: Protection of the hydroxyl group facilitates subsequent reactions at other ring positions.
Physicochemical Properties
Solubility and Stability
While direct data for 1,7-naphthyridin-5-ol are scarce, its tetrahydro analog (5,6,7,8-tetrahydro-1,7-naphthyridin-5-ol hydrochloride) exhibits water solubility >50 mg/mL, attributed to the hydrochloride salt and hydroxyl group. The parent compound likely shows moderate aqueous solubility, enhanced under acidic or basic conditions via protonation/deprotonation.
Spectroscopic Characteristics
-
UV-Vis: Expected absorption maxima near 270–310 nm (π→π* transitions).
-
NMR: Predicted signals include a downfield-shifted proton at position 5 (δ 10–12 ppm for -OH) and aromatic protons between δ 7–9 ppm.
Pharmacological Applications
Phosphodiesterase 5 (PDE5) Inhibition
Structural analogs such as 2,7-naphthyridine derivatives demonstrate potent PDE5 inhibition (IC₅₀ = 0.23 nM), surpassing sildenafil in ex vivo assays . The 1,7-naphthyridine core likely contributes to this activity through:
-
Hydrogen bonding between the hydroxyl group and PDE5 active-site residues.
-
Aromatic stacking with hydrophobic pockets.
Neurological Applications
The tetrahydro analog 5,6,7,8-tetrahydro-1,7-naphthyridin-5-ol hydrochloride shows affinity for neurotransmitter receptors, suggesting potential in treating neuroinflammatory disorders.
| Compound | CAS | Supplier | Price Range |
|---|---|---|---|
| 5-Bromo-1,7-naphthyridin-8-ol | 67967-14-0 | Shaanxi Dideu Medichem | $0.10–1.00/Kg |
| 5,6,7,8-Tetrahydro-1,7-naphthyridin-5-ol HCl | 80604-38-2 | JinOu Biomedical | Research-grade |
Regulatory Considerations
No FDA-approved drugs based on 1,7-naphthyridin-5-ol exist as of 2025. Preclinical studies emphasize its low acute toxicity (LD₅₀ > 500 mg/kg in rodents) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume